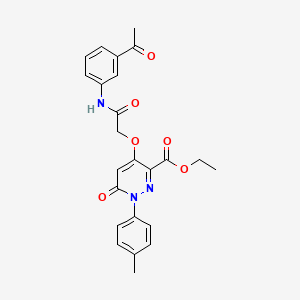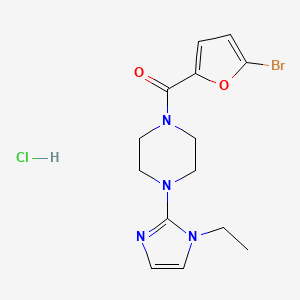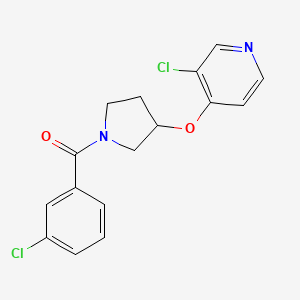
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure consists of a pyrrolidine ring, a 3-chlorophenyl group, and a 3-chloropyridin-4-yloxy moiety, making it a compound of interest for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylboronic acid with 3-chloropyridine in the presence of a palladium catalyst to form the 3-chloropyridin-4-yloxy intermediate. This intermediate is then reacted with 3-chlorophenylpyrrolidine under specific reaction conditions, such as elevated temperature and controlled pH, to yield the final compound.
Industrial Production Methods
In industrial settings, the large-scale production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reactions are often conducted in acidic or basic media at elevated temperatures.
Reduction: Reactions are usually performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.
Substitution: Nucleophilic substitution reactions may require polar aprotic solvents and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemical entities.
Biology: It can be employed in studies involving receptor binding, enzyme inhibition, and other biochemical processes.
Industry: The compound's unique structure may be utilized in the development of specialized industrial chemicals or materials.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar compounds to (3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone include those with pyrrolidine, phenyl, or pyridine moieties. Each of these compounds may have unique properties and applications:
Pyrrolidine derivatives: Often used in the synthesis of pharmaceuticals and fine chemicals.
Phenyl compounds: Commonly found in a variety of organic compounds with diverse applications.
Pyridine analogs: Utilized in the development of drugs and agrochemicals.
While each of these compounds shares some structural similarities, this compound stands out due to its specific combination of functional groups, which imparts unique reactivity and application potential.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-12-3-1-2-11(8-12)16(21)20-7-5-13(10-20)22-15-4-6-19-9-14(15)18/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMNJZSYUWDHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
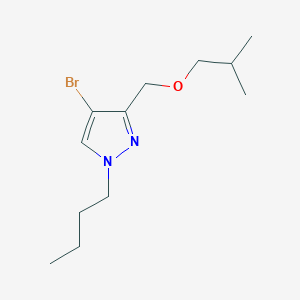

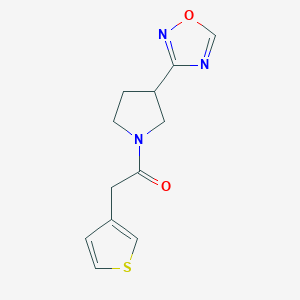

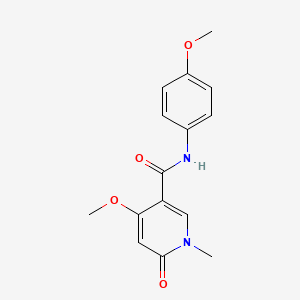
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

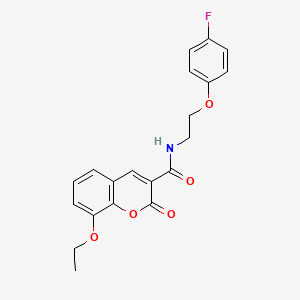
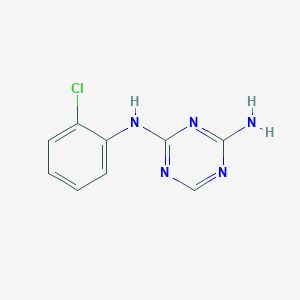

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)

